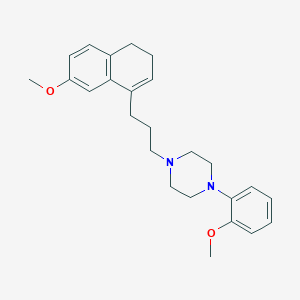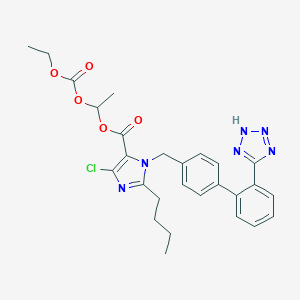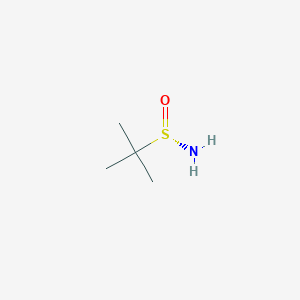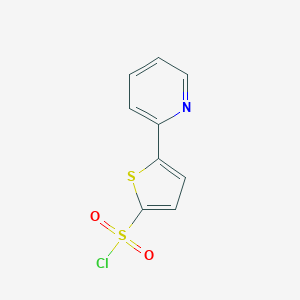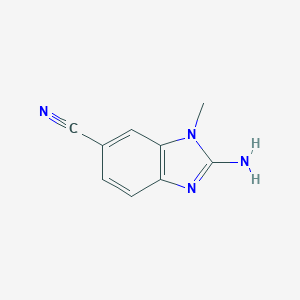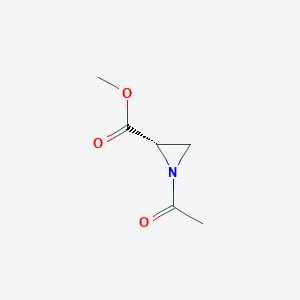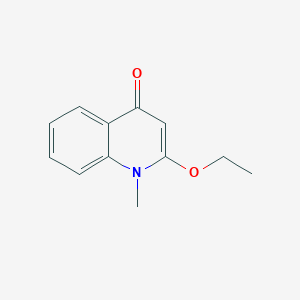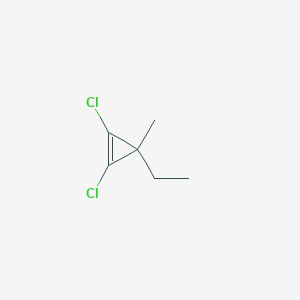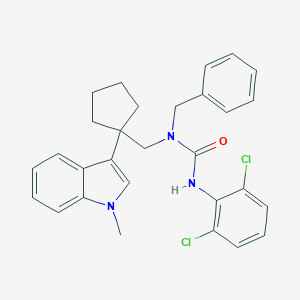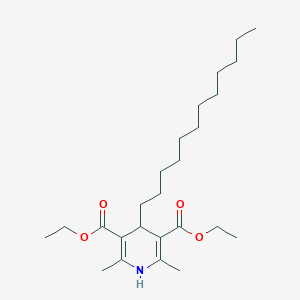
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine (DDDP) is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. DDDP is a lipophilic compound that can easily penetrate cell membranes, making it an attractive option for use in drug delivery and other applications.
Mécanisme D'action
The exact mechanism of action of 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is not yet fully understood, but it is believed to involve the disruption of cell membranes and inhibition of protein synthesis. This makes it an effective option for use in drug delivery, as it can target cancer cells while minimizing damage to healthy cells.
Effets Biochimiques Et Physiologiques
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have a low toxicity profile and is generally well-tolerated in laboratory experiments. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the prevention of bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine in laboratory experiments is its lipophilic nature, which allows it to easily penetrate cell membranes and target cancer cells. However, its low solubility in water can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research involving 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine. One area of interest is the development of new drug delivery systems using 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a carrier. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the development of new antibiotics. Overall, 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has shown great potential in scientific research and is likely to continue to be an area of interest for many years to come.
Méthodes De Synthèse
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine can be synthesized using a multistep process involving the reaction of 2,6-dimethylpyridine with dodecanoyl chloride, followed by the addition of diethyl malonate and subsequent hydrolysis. This process yields a white crystalline solid that can be purified using recrystallization techniques.
Applications De Recherche Scientifique
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been studied extensively for its potential applications in drug delivery, particularly in cancer treatment. Its lipophilic nature allows it to easily cross cell membranes, making it an effective carrier for delivering drugs to cancer cells. Additionally, 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propriétés
Numéro CAS |
144883-74-9 |
|---|---|
Nom du produit |
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine |
Formule moléculaire |
C25H43NO4 |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
diethyl 4-dodecyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H43NO4/c1-6-9-10-11-12-13-14-15-16-17-18-21-22(24(27)29-7-2)19(4)26-20(5)23(21)25(28)30-8-3/h21,26H,6-18H2,1-5H3 |
Clé InChI |
QZOZGQPSGHHVSP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
SMILES canonique |
CCCCCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Autres numéros CAS |
144883-74-9 |
Synonymes |
4-dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine 4-dodecyl-DDC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



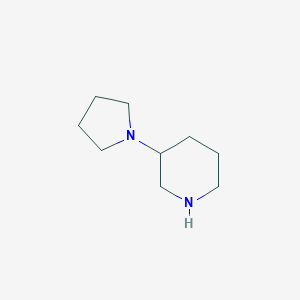
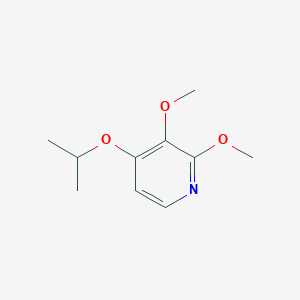
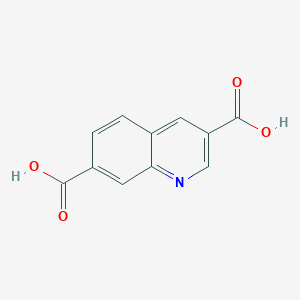
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
